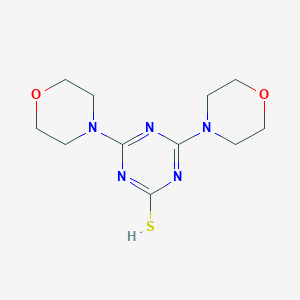![molecular formula C21H15Cl2N3O B7775380 7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B7775380.png)
7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Applications: Compounds similar to "7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol" have been synthesized and evaluated for their antibacterial properties. These compounds have shown promising results in inhibiting the growth of various bacterial strains (Oza, Jani, & Patel, 2011).
Antitubercular Potential: Researchers have synthesized analogs of the compound with potential antitubercular activity. These compounds were evaluated against Mycobacterium tuberculosis and found to be effective (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).
Anti-Cancer Research: Studies have explored derivatives of "7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol" for their potential as antitumor agents. Some of these compounds have shown significant cytotoxic activity against various cancer cell lines, suggesting their potential in cancer therapy (Huang, Cheng, Chen, Huang, Huang, Hsu, Kuo, & Lee, 2013).
Anti-Malarial Activity: Researchers have synthesized and tested derivatives of the compound for their anti-malarial properties. These compounds have demonstrated promising results against Plasmodium falciparum, the parasite responsible for malaria (Barlin, Ireland, Nguyen, Kotecka, & Rieckmann, 1993).
Anti-Corrosion Properties: Studies have investigated derivatives of "7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol" for their anti-corrosion performance on metals, particularly mild steel in acidic environments. These studies aim to develop new, effective corrosion inhibitors (Douche, Elmsellem, Anouar, Guo, Hafez, Tüzün, El Louzi, Bougrin, Karrouchi, & Himmi, 2020).
Propiedades
IUPAC Name |
7-[(2,3-dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O/c22-16-7-3-6-14(18(16)23)20(26-17-8-1-2-11-24-17)15-10-9-13-5-4-12-25-19(13)21(15)27/h1-12,20,27H,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUBUUSODRAEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



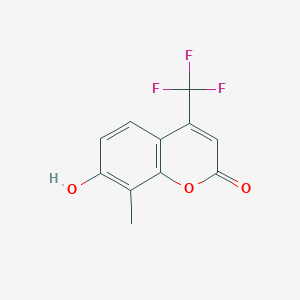
![2-[4-[(2,4-Dichlorophenyl)carbamoylamino]phenyl]acetic acid](/img/structure/B7775314.png)

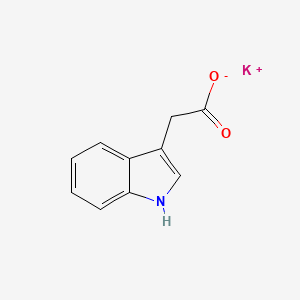
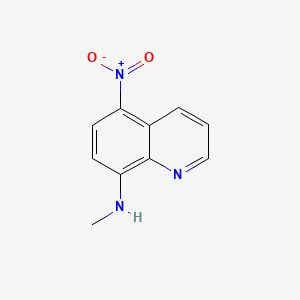
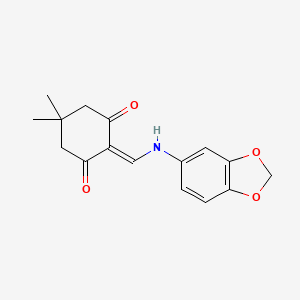


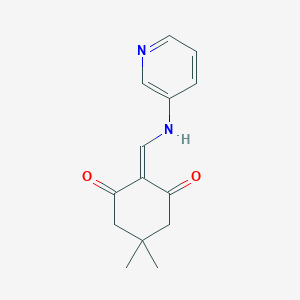
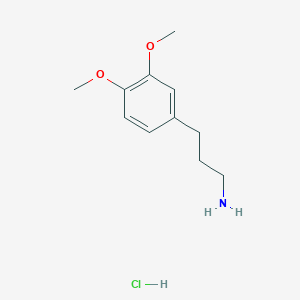

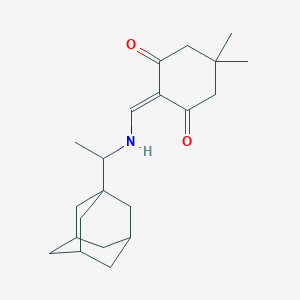
![{[7-(2-chloro-4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B7775373.png)
